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molecular formula C8H17NO2 B8686730 Tert-butyl alpha-methylalanine

Tert-butyl alpha-methylalanine

Cat. No. B8686730
M. Wt: 159.23 g/mol
InChI Key: DWQGHMDALDEYMV-UHFFFAOYSA-N
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Patent
US05561133

Procedure details

α-Aminoisobutyric acid (6.18 g), tert-butyl acetate (200 ml) and 70% aqueous perchloric acid (9.45 g) were stirred at laboratory temperature for 7 days. The mixture was then cooled in an ice-water bath and extracted with 0.5N hydrochloric acid (4×50 ml). The combined aqueous extracts were immediately neutralised with solid sodium bicarbonate. The aqueous solution was extracted with diethyl ether (3×100 ml), the ether extracts pooled, dried over anhydrous sodium sulphate and the ether evaporated in vacuo to give tert-butyl α-methylalanine (4.98 g).
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].Cl(O)(=O)(=O)=O>C(OC(C)(C)C)(=O)C>[C:2]([NH:1][C:2]([CH3:7])([C:3]([OH:5])=[O:4])[CH3:6])([CH3:7])([CH3:6])[CH3:3]

Inputs

Step One
Name
Quantity
6.18 g
Type
reactant
Smiles
NC(C(=O)O)(C)C
Name
Quantity
9.45 g
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled in an ice-water bath
EXTRACTION
Type
EXTRACTION
Details
extracted with 0.5N hydrochloric acid (4×50 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with diethyl ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
the ether evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC(C)(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.98 g
YIELD: CALCULATEDPERCENTYIELD 104.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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